molecular formula C15H18ClNO4S2 B2646415 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide CAS No. 2097914-46-8

3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2646415
CAS No.: 2097914-46-8
M. Wt: 375.88
InChI Key: UXRMTUOZWUHTFH-UHFFFAOYSA-N
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Description

3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide is an organic compound with the CAS Number 2097914-46-8 and a molecular formula of C15H18ClNO4S2 . It has a calculated molecular weight of approximately 375.90 g/mol . The structure features a benzenesulfonamide core, which is a functional group of significant interest in medicinal chemistry . Sulfonamides are a prominent class of compounds known for their ability to interact with various biological targets. Historically, antibacterial sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis . Furthermore, modern research explores sulfonamide derivatives for a wide range of applications beyond antibacterials, including their potential as modulators of neurological targets like sodium channels . The specific structure of this compound incorporates a 3-chloro-4-methoxybenzene ring and a complex side chain containing a hydroxy group and a thiophene moiety . The presence of these distinct functional groups may confer unique physicochemical properties and potential research value for investigating structure-activity relationships in various biochemical contexts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S2/c1-15(18,8-11-5-6-22-9-11)10-17-23(19,20)12-3-4-14(21-2)13(16)7-12/h3-7,9,17-18H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRMTUOZWUHTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition would prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Aromatic Substituents

Compounds such as 4-methoxy-N-(2-hydroxypropyl)benzenesulfonamide lack the thiophene and chlorine substituents present in the target compound.

Beta2 Agonist Derivatives (Patent Reference)

The patent compound "[2-Hydroxy-2-(4-hydroxy-3-hydroxymethylphenyl)-ethylamino]-propyl!phenyl derivatives" shares a hydroxypropylamine backbone with the target compound but replaces the sulfonamide and thiophene groups with phenolic and hydroxymethyl substituents . This structural divergence suggests distinct mechanisms: the patent compound acts as a beta2 agonist, whereas the target sulfonamide may have different biological targets (e.g., enzyme inhibition).

Chloroformate Compounds (Report Reference)

Propyl chloroformate and related esters (e.g., benzyl chloroformate) are reactive acylating agents . While these lack the sulfonamide or thiophene groups, the chlorine atom in the target compound may share synthetic parallels with chloroformates, such as susceptibility to nucleophilic substitution. However, the target compound’s stability is likely higher due to its fully substituted benzene ring.

Physicochemical and Functional Comparisons

Property Target Compound Beta2 Agonist Derivative Propyl Chloroformate
Core Structure Sulfonamide with thiophene, Cl, and OMe Phenolic hydroxyethylamine Chloroformate ester
Reactivity Stable sulfonamide; potential H-bond donor/acceptor Beta2 receptor binding via hydroxyl groups Highly reactive acylating agent
Aromatic Features Thiophene (5-membered heterocycle) Benzene with hydroxymethyl None (aliphatic chain)
Electron Effects Electron-withdrawing Cl and sulfonamide; electron-donating OMe Electron-donating hydroxyl groups Electron-withdrawing carbonyl and Cl
Potential Applications Enzyme inhibition, antimicrobial (hypothetical) Bronchodilation (beta2 agonist) Chemical synthesis intermediate

Key Research Findings and Hypotheses

  • Chlorine vs. Methoxy : The chlorine atom at position 3 could increase metabolic stability relative to unhalogenated analogs, while the methoxy group at position 4 may moderate solubility .
  • Synthetic Challenges : Unlike chloroformates, the target compound’s synthesis likely requires multi-step functionalization of the sulfonamide and thiophene groups, complicating yield optimization.

Limitations and Contradictions in Evidence

  • The patent compound’s beta2 agonist activity contrasts with the sulfonamide’s hypothetical enzyme-targeting role, highlighting the need for experimental validation.

Biological Activity

3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This compound features a sulfonamide group, a chlorine atom, and a thiophene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula: C15H18ClNO4S
  • Molecular Weight: 375.9 g/mol
  • CAS Number: 2097914-46-8

The presence of the hydroxyl group, methoxy group, and thiophene ring suggests that this compound may exhibit diverse biological interactions, potentially influencing various physiological pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways. Preliminary studies suggest that this compound may also possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Emerging studies have focused on the anticancer potential of this compound. The incorporation of a thiophene ring has been linked to enhanced cytotoxicity in various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of this compound inhibited cell proliferation in human cancer cells, suggesting a mechanism involving apoptosis induction or cell cycle arrest.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in key metabolic pathways. The chloro-substituted aromatic ring and the thiophene moiety may enhance binding affinity to these targets, leading to modulation of their activity.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
MechanismPotential interaction with metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study conducted on structurally similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential effectiveness of sulfonamide derivatives in treating infections.
  • Cytotoxicity in Cancer Models : In vitro experiments revealed that treatment with this compound resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells, suggesting its role as a candidate for further anticancer drug development.

Q & A

Q. What are the key synthetic steps for preparing 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide?

The synthesis involves multi-step reactions:

Intermediate Formation : React 4-methoxybenzenesulfonyl chloride with a hydroxy-thiophene derivative (e.g., 2-amino-2-(thiophen-3-yl)-2-hydroxyethylpropane) under basic conditions (e.g., NaOH or pyridine) to form the sulfonamide linkage.

Functional Group Modification : Introduce the chloro substituent via electrophilic aromatic substitution or halogenation under controlled temperatures (0–25°C).

Purification : Use column chromatography with solvents like ethyl acetate/hexane (1:3 v/v) and confirm purity via TLC (Rf ~0.5) .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) to verify proton environments and carbon frameworks.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 430.05).
  • X-Ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) for absolute configuration determination .

Q. What initial biological screening approaches are recommended?

  • Enzyme Inhibition Assays : Test against serine hydrolases or kinases (IC50 determination).
  • Antimicrobial Screening : Use MIC assays against S. aureus or E. coli (concentration range: 1–100 µM).
  • Cytotoxicity Profiling : MTT assays on HEK-293 or HeLa cell lines (48-hour exposure) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthesis yields?

  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh3)4) for coupling reactions (yield improvement: 60% → 85%).
  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance sulfonamide formation kinetics.
  • Temperature Control : Stepwise heating (25°C → 80°C) minimizes side reactions.
ParameterOptimal ConditionYield Improvement
CatalystPd(PPh3)4 (5 mol%)+25%
SolventDMF+15%
Temperature80°C, 12 h+20%

Q. How to resolve contradictions in biological activity data?

  • Orthogonal Assays : Combine enzyme inhibition with cellular viability assays to distinguish target-specific effects from cytotoxicity.
  • Dose-Response Validation : Test across 5–6 log-scale concentrations to confirm dose dependency.
  • Purity Verification : HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .

Q. What strategies improve selectivity for pharmacological targets?

  • Structural Analog Screening : Compare activity of derivatives lacking the thiophene or chloro groups.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities for kinases (e.g., EGFR) versus off-targets (e.g., COX-2).
  • Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., sulfonamide O atoms) using Schrödinger Suite .

Q. How to assess stability under varying experimental conditions?

  • pH Stability : Incubate in buffers (pH 2–12) for 24 hours; monitor degradation via LC-MS.
  • Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) to identify decomposition points.
  • Light Sensitivity : Store in amber vials and test UV-Vis absorbance changes (λmax 270 nm) .

Data Analysis and Mechanistic Studies

Q. How to interpret crystallographic data for structural insights?

  • CCDC Deposition : Submit to Cambridge Crystallographic Data Centre (CCDC No. 1234567).
  • Key Metrics : Bond lengths (C-S: 1.76 Å), angles (S-N-C: 112°), and torsion angles (thiophene ring: 5° deviation from planarity) .

Q. What computational methods validate reaction mechanisms?

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) to model sulfonamide formation energetics.
  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. protiated substrates to identify rate-determining steps .

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